n-(Sec-butyl)-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide
Description
N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a fluorinated acetamide derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group and a sec-butyl chain on the acetamide nitrogen.
Properties
Molecular Formula |
C10H14F3N3O |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
N-butan-2-yl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C10H14F3N3O/c1-3-7(2)14-9(17)6-16-5-4-8(15-16)10(11,12)13/h4-5,7H,3,6H2,1-2H3,(H,14,17) |
InChI Key |
SIDURUTVLRQSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Acetamide Formation: The acetamide moiety can be introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sec-butyl Substitution: The final step involves the substitution of the acetamide nitrogen with a sec-butyl group, which can be achieved using sec-butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides (e.g., sec-butyl bromide) in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound can be compared to several structurally related acetamides and pyrazole derivatives documented in patents, synthesis reports, and pharmacological studies. Key analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Features
Key Differences in Pharmacological Potential
Pyrazole vs. Benzothiazole Core :
- The pyrazole core in the target compound (vs. benzothiazole in analogs) may confer distinct electronic properties and binding affinities. Benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity , while pyrazole-acetamides are explored for GPCR modulation (e.g., TRP channels) .
- The trifluoromethyl group on the pyrazole (3-CF₃) enhances lipophilicity and metabolic stability compared to unsubstituted pyrazoles .
In benzothiazole analogs (), the 6-CF₃ substitution on the heterocycle increases electron-withdrawing effects, possibly enhancing binding to hydrophobic pockets in target proteins .
Synthetic Yields and Feasibility :
- Microwave-assisted synthesis (e.g., 19% yield for Compound 13 in ) suggests challenges in introducing multiple trifluoromethyl groups, a consideration for scaling up the target compound .
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